Benzylidene Camphor Sulfonic Acid

Overview

Description

Benzylidene Camphor Sulfonic Acid is an organic ultraviolet absorbing compound primarily used in cosmetics such as sunscreens, lipsticks, shampoos, and hair sprays .

Molecular Structure Analysis

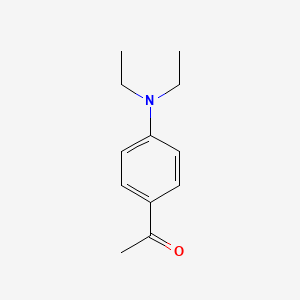

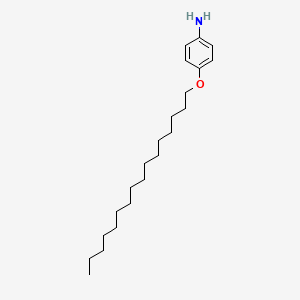

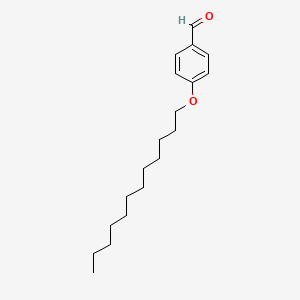

The molecular formula of BCSA is C17H20O4S . It has a molecular weight of 320.40 .Physical And Chemical Properties Analysis

BCSA is a solid that is soluble in water . It has a molecular weight of 320.40 .Scientific Research Applications

Ultraviolet (UV) Radiation Protection in Cosmetics

BCSA is widely recognized for its ability to absorb UVB radiation, which is crucial in preventing skin damage and reducing the risk of skin cancer . It’s an integral component in sunscreen formulations, providing effective sun protection. The compound’s photostability and compatibility with other sunscreen ingredients make it a preferred choice for cosmetic applications .

Dermatological Applications

In dermatology, BCSA plays a significant role in photoaging prevention therapies. It helps in creating products that protect against UV-induced skin aging, maintaining skin health and appearance . Its UV absorption properties are also beneficial in preventing conditions like melanoma and other skin cancers .

Pharmaceutical Use

BCSA’s UV filtering capabilities extend to pharmaceutical products, where it’s used to protect drugs from UV degradation, ensuring their stability and efficacy . It’s also explored for its potential anti-inflammatory properties, which could be beneficial in treating skin disorders such as eczema and psoriasis .

Environmental Science

The environmental impact of UV filters like BCSA is a growing concern. Research is focused on assessing the ecological effects of these compounds when they enter water systems. BCSA is evaluated for its environmental safety, biodegradability, and potential effects on aquatic life .

Material Science

BCSA finds applications in material science, particularly in the development of dyes and pigments. It serves as a catalyst in the synthesis of certain dyes and as a component in pigment formulations for paints and coatings, enhancing color stability against UV light .

Analytical Chemistry

In analytical chemistry, BCSA is used as a standard for calibrating instruments and validating analytical methods due to its stable UV absorption properties. It’s crucial in ensuring the accuracy and precision of UV-based analytical techniques .

Organic Synthesis

BCSA is utilized as a catalyst in organic synthesis, facilitating various chemical reactions. Its role in protecting group chemistry and its ability to function under anhydrous conditions make it valuable for complex molecule synthesis .

Green Chemistry

Emphasizing sustainable practices, BCSA is part of green chemistry initiatives. It’s involved in sonochemical synthesis processes that are environmentally friendly, reducing the use of hazardous solvents and promoting energy-efficient reactions .

Mechanism of Action

Safety and Hazards

BCSA is stable but can be easily oxidized. It can cause irritation to the skin, eyes, and respiratory system. It is also a flammable material . The European Commission has evaluated the safety of BCSA and concluded that its use in cosmetic products as a UV light absorber at a maximum concentration of 6% would not pose a health hazard .

Future Directions

The pursuit of new UV filters through research is crucial in advancing sunscreen technology and ensuring the availability of effective and safe options for sun protection . Researchers and manufacturers are actively working on developing new UV filters with improved photostability and reduced environmental impact .

properties

IUPAC Name |

4-[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)methyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4S/c1-16(2)14-8-9-17(16,3)15(18)13(14)10-11-4-6-12(7-5-11)22(19,20)21/h4-7,10,14H,8-9H2,1-3H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJKXQYVUVWWJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)S(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20866529 | |

| Record name | 4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)methyl]benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzylidene Camphor Sulfonic Acid | |

CAS RN |

56039-58-8 | |

| Record name | Benzylidene camphor sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056039588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)methyl]benzenesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does the combined effect of Benzylidene Camphor Sulfonic Acid with other chemicals differ from its individual impact?

A2: Research indicates that BCSA can act synergistically with other endocrine-disrupting chemicals (EDCs), such as α-Zearalenol, to activate CatSper channels in human sperm. [] This means that the combined effect of these chemicals is greater than the sum of their individual effects. [] This synergistic action is concerning because it highlights the potential for even low-dose exposure to mixtures of EDCs to significantly disrupt sperm function. [] Current safety assessments often focus on individual chemicals, but this research emphasizes the need to consider the combined effects of multiple EDCs for a more accurate risk assessment. []

Q2: What are the implications of Benzylidene Camphor Sulfonic Acid's action on CatSper for human health?

A3: BCSA's ability to activate CatSper at very low concentrations (nanomolar range) raises concerns about its potential impact on human fertility. [] As an EDC found in various products, exposure to BCSA could disrupt the precisely orchestrated sequence of events during fertilization. [, ] While more research, particularly in vivo studies, is needed to understand the full extent of its effects on human health, the current findings underscore the potential risks associated with exposure to BCSA and other EDCs. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.